The synthesis of sodium 9-[(E)-4-[(2R,3aS,6S,7S,7aR)-2-[(1S,2S,3S)-1,3-dihydroxy-2-methylbutyl]-7-hydroxy-3,3a,4,6,7,7a-hexahydro-2H-furo[3,2-c]pyran-6-yl]-3-methylbut-2-enoyl]oxynonanoate] typically involves several steps of organic synthesis including:
These synthetic routes require careful control of reaction conditions such as temperature and pH to ensure high yields and purity .
The molecular structure of sodium 9-[(E)-4-[(2R,3aS,6S,7S,7aR)-2-[(1S,2S,3S)-1,3-dihydroxy-2-methylbutyl]-7-hydroxy-3,3a,4,6,7,7a-hexahydro-2H-furo[3,2-c]pyran-6-yl]-3-methylbut-2-enoyl]oxynonanoate] features a complex arrangement of rings and functional groups that contribute to its biological activity. Key structural elements include:
The stereochemistry around various chiral centers significantly influences its pharmacodynamics and pharmacokinetics .
The primary chemical reactions involving sodium 9-[(E)-4-[(2R,3aS,6S,7S,7aR)-... include:
These reactions are essential for modifying the compound's properties for various applications .
The mechanism of action of sodium 9-[(E)-4-[(2R,3aS,... involves its interaction with bacterial RNA polymerase. This interaction inhibits protein synthesis in bacteria by preventing transcription processes:
This inhibition leads to bacterial cell death or growth arrest .
Key physical and chemical properties include:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 522.60 g/mol |
Solubility | Soluble in water |
Appearance | White to off-white powder |
Stability | Stable under recommended storage conditions |
These properties are critical for determining how the compound can be stored and used effectively in pharmaceutical formulations .
Sodium 9-[(E)-4-[(2R,3aS,... has several important applications in science and medicine:
Its versatility makes it a valuable compound in both clinical settings and research laboratories .
CAS No.: 2873-38-3
CAS No.:
CAS No.: 637004-63-8
CAS No.:
CAS No.: 491589-22-1
CAS No.: 88048-09-3